An In-Depth Technical Guide to 3-Ethyl-1-heptyn-3-ol (CAS 5396-61-2): Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 3-Ethyl-1-heptyn-3-ol (CAS 5396-61-2): Synthesis, Characterization, and Applications
Abstract
3-Ethyl-1-heptyn-3-ol (CAS 5396-61-2) is a tertiary propargyl alcohol characterized by the presence of both a terminal alkyne and a hydroxyl group on the same carbon atom.[1] This bifunctional nature makes it a valuable and versatile intermediate in organic synthesis. Its structure, featuring a seven-carbon backbone with an ethyl group at the tertiary carbon, provides a scaffold for the construction of more complex molecular architectures.[1] The primary route to its synthesis is through the ethynylation of a ketone, a variant of the Favorskii reaction, which involves the nucleophilic addition of an acetylide to a carbonyl group.[2][3] While direct applications in drug discovery are not prominent, its utility lies in its capacity to undergo a wide range of chemical transformations at both the alkyne and alcohol functionalities. This guide provides a comprehensive technical overview of its synthesis, analytical characterization, reactivity, and safe handling protocols, aimed at researchers and scientists in synthetic chemistry and drug development.
Chemical Identity and Physicochemical Properties
3-Ethyl-1-heptyn-3-ol is a colorless to light yellow liquid at room temperature.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-ethylhept-1-yn-3-ol | [4] |
| CAS Number | 5396-61-2 | [1][5] |
| Molecular Formula | C₉H₁₆O | [1][4] |
| Molecular Weight | 140.23 g/mol | [1] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Boiling Point | 165 °C | [5][6] |
| Density | 0.86 g/cm³ | [5][6] |
| Flash Point | 57 °C | [6] |
| Synonyms | (1-Ethyl-1-hydroxypentyl)acetylene, 3-Ethyl-1-heptyne-3-ol, NSC 4328 | [1][7] |
Synthesis and Mechanism
The most direct and industrially relevant method for preparing tertiary propargyl alcohols like 3-Ethyl-1-heptyn-3-ol is the alkynylation (specifically, ethynylation) of a ketone.[8] This reaction falls under the umbrella of the Favorskii reaction, which describes the base-catalyzed addition of a terminal alkyne to a carbonyl compound.[2][3]
3.1 The Favorskii Reaction: Ethynylation of 3-Pentanone
In this synthesis, the acetylide anion, generated in situ from acetylene gas, acts as a potent nucleophile. This anion attacks the electrophilic carbonyl carbon of 3-pentanone (also known as diethyl ketone).[9][10] A subsequent acidic or aqueous workup protonates the resulting alkoxide intermediate to yield the final product, 3-Ethyl-1-heptyn-3-ol.
3.2 Reaction Mechanism
The mechanism proceeds in three key steps:
-
Deprotonation: A strong base (e.g., KOH, NaNH₂, or an organolithium reagent like n-BuLi) abstracts the acidic proton from a terminal alkyne, such as acetylene, to form a highly nucleophilic metal acetylide.[2][3][8]
-
Nucleophilic Attack: The acetylide anion attacks the carbonyl carbon of 3-pentanone. The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tertiary alkoxide intermediate.
-
Protonation: The reaction mixture is quenched with a proton source (e.g., water or dilute acid), which protonates the alkoxide to give the final tertiary alcohol product.[8]
3.3 Visualization of Synthesis Workflow
Caption: Synthesis of 3-Ethyl-1-heptyn-3-ol via the Favorskii reaction.
3.4 Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established chemical principles for alkynylation reactions.
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a gas inlet adapter, and a condenser connected to a bubbler. The system is flushed with an inert gas (e.g., Nitrogen or Argon).
-
Solvent and Base: Anhydrous ether or tetrahydrofuran (THF) is added to the flask. A strong base, such as n-butyllithium in hexanes, is added dropwise at a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Acetylene Addition: Acetylene gas is bubbled through the solution to form the lithium acetylide suspension.
-
Ketone Addition: A solution of 3-pentanone in the reaction solvent is added dropwise from the dropping funnel, maintaining the low temperature to control the exothermic reaction. The reaction is stirred for several hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted multiple times with ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure 3-Ethyl-1-heptyn-3-ol.
Analytical Characterization
Confirming the identity and purity of the synthesized 3-Ethyl-1-heptyn-3-ol is crucial. Standard spectroscopic techniques are employed for this purpose.[11]
4.1 Spectroscopic Data Summary
| Technique | Feature | Expected Value / Observation |
| Infrared (IR) | O-H stretch (alcohol) | ~3300 cm⁻¹ (broad) |
| ≡C-H stretch (alkyne) | ~3300 cm⁻¹ (sharp) | |
| C≡C stretch (alkyne) | ~2100 cm⁻¹ (weak) | |
| C-O stretch (alcohol) | ~1150 cm⁻¹ (strong) | |
| ¹H NMR | ≡C-H | ~2.0-2.5 ppm (singlet or narrow triplet) |
| -OH | Variable, ~1.5-4.0 ppm (broad singlet) | |
| -CH₂- (ethyl & butyl) | ~1.5-1.7 ppm (multiplets) | |
| -CH₃ (ethyl & butyl) | ~0.9-1.1 ppm (triplets) | |
| ¹³C NMR | C-OH (quaternary) | ~70-80 ppm |
| ≡C-H | ~70-75 ppm | |
| -C≡ | ~85-90 ppm | |
| Mass Spec. (MS) | Top Peaks (m/z) | 83, 111 |
(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.)
4.2 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption around 3300 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. Overlapping this, a sharp, distinct peak also around 3300 cm⁻¹ confirms the sp-hybridized C-H bond of the terminal alkyne. A weak but sharp absorption near 2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.[12]
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is used to confirm the hydrogen framework of the molecule. Key signals include a singlet for the acetylenic proton and distinct signals for the ethyl and butyl chains, often showing characteristic triplet and quartet splitting patterns where applicable.[13][14] ¹³C NMR spectra will show a characteristic signal for the quaternary carbon bonded to the hydroxyl group and two distinct signals in the 70-90 ppm range for the two alkyne carbons.[12]
4.4 Mass Spectrometry (MS) Mass spectrometry, often coupled with Gas Chromatography (GC-MS), helps determine the molecular weight and fragmentation pattern. While the molecular ion peak (m/z = 140) may be observed, common fragmentation pathways include the loss of water (M-18) and cleavage of the alkyl chains. Data from the NIST Mass Spectrometry Data Center shows major fragments at m/z 83 and 111.[4]
Reactivity and Applications in Chemical Synthesis
While 3-Ethyl-1-heptyn-3-ol itself has not been identified as a key pharmacophore, its true value in drug development lies in its role as a versatile synthetic intermediate.[1][15] The terminal alkyne and tertiary alcohol groups are orthogonal functional handles that can be selectively targeted for further molecular elaboration.
5.1 Key Functional Groups for Derivatization
-
Terminal Alkyne: This group is a cornerstone of modern synthetic chemistry. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and is the key component in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction used for bioconjugation and drug discovery.[15]
-
Tertiary Hydroxyl Group: The -OH group can be oxidized, substituted (e.g., under acidic conditions), or used as a directing group in stereoselective reactions. Under acidic catalysis, propargyl alcohols can undergo rearrangement, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones.[2][3]
5.2 Visualization of Potential Synthetic Utility
Caption: Potential synthetic transformations of 3-Ethyl-1-heptyn-3-ol.
Safety and Handling
Proper handling of 3-Ethyl-1-heptyn-3-ol is essential in a laboratory setting. It is classified as a flammable liquid and may cause irritation.[4][5]
| Hazard Information | GHS Classification |
| Pictogram(s) | GHS02 (Flame), GHS07 (Exclamation Mark) |
| Signal Word | Danger / Warning |
| Hazard Statements | H226: Flammable liquid and vapor.[4]H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames.[5][16]P233: Keep container tightly closed.P280: Wear protective gloves/eye protection.[17]P403+P235: Store in a well-ventilated place. Keep cool. |
Handling Procedures Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][18] Avoid inhalation of vapors and direct contact with skin and eyes.[18] Ensure that an eyewash station and safety shower are readily accessible.[17]
Storage and Incompatibilities Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[18] Keep away from sources of ignition.[16] This compound is incompatible with strong oxidizing agents and strong acids.[18][19]
Conclusion
3-Ethyl-1-heptyn-3-ol is a structurally simple yet synthetically powerful propargyl alcohol. While it does not feature prominently as an active pharmaceutical ingredient, its importance is firmly established as a versatile building block. Its synthesis via the robust Favorskii reaction makes it readily accessible. The presence of two distinct and reactive functional groups—the terminal alkyne and the tertiary alcohol—provides synthetic chemists with a valuable platform for generating molecular diversity, making it a relevant and useful intermediate in the broader field of drug discovery and development.
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